molecular formula C7H8BrClN2 B2436054 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride CAS No. 2580235-34-1

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride

Cat. No.: B2436054
CAS No.: 2580235-34-1
M. Wt: 235.51
InChI Key: WAOMZBIFVVQBEA-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a pyrrolo[3,2-c]pyridine core structure with a bromine atom at the 7th position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride can be achieved through several synthetic routes. One common method involves the bromination of 1H-pyrrolo[3,2-c]pyridine using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction typically proceeds at room temperature and yields the desired brominated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,2-c]pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 4-Bromo-7-azaindole
  • 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Uniqueness

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt form. This structural feature can influence its solubility, stability, and reactivity, making it distinct from other similar compounds. Additionally, the bromine atom at the 7th position can enhance its binding affinity to certain biological targets, providing unique pharmacological properties.

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2.ClH/c8-6-4-9-3-5-1-2-10-7(5)6;/h3-4,10H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOMZBIFVVQBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NC=C21)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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